1,1,1-Trifluoro-4,4-dimethylpentan-3-amine
Overview
Description
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is a chemical compound with the CAS Number: 1248988-57-9 . It has a molecular weight of 169.19 and its IUPAC name is 1-tert-butyl-3,3,3-trifluoropropylamine .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is 1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine include a molecular weight of 169.19 .Scientific Research Applications
Synthesis of Amides and Imines
The research on 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has led to significant advancements in the synthesis of amides and imines. An effective method utilizes B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, for the direct amidation of carboxylic acids with a variety of amines. This process is characterized by its simplicity, avoiding the need for aqueous workup or chromatography and minimizing racemization in the synthesis of N-protected amino acids. Additionally, B(OCH2CF3)3 facilitates the formylation of amines through transamidation of dimethylformamide, showcasing a broad application in the synthesis of complex amides and imines under mild conditions (Lanigan, Starkov, & Sheppard, 2013).
Catalysis in Organic Synthesis
A trifluoroethylation reaction of amines using trifluoroacetic acid represents a practical and catalyst-free approach, demonstrating remarkable functional group tolerance. This method stands out for its operational simplicity, not requiring rigorous exclusion of moisture or oxygen, and positions trifluoroacetic acid as a stable and cost-effective source of fluorine. The process offers a pathway to a broad spectrum of medicinally relevant trifluoromethylated amines, enhancing the physicochemical properties of biologically active compounds without the need for sensitive reagents or harsh conditions (Andrews, Faizova, & Denton, 2017).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-4,4-dimethylpentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMORYSKRWMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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